Diethylamine phosphate

Description

Properties

IUPAC Name |

N-ethylethanamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLNLSYDVOWAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68109-72-8, 74710-25-1, 109-89-7 (Parent) | |

| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68109-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-ethyl-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74710-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylammonium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6071089 | |

| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60159-97-9, 68109-72-8 | |

| Record name | Ethanamine, N-ethyl-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60159-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060159979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylammonium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-ethyl-, phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diethylamine phosphate. This compound, a salt formed from the reaction of diethylamine and phosphoric acid, finds applications in various fields, including as a reagent in organic synthesis and in the study of ferroelectric and piezoelectric materials.[1][2] This document details a plausible synthesis protocol, outlines various analytical techniques for its characterization, and presents key quantitative data in a structured format. Experimental workflows and the synthesis reaction are visualized to enhance understanding.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid. The reaction is typically exothermic and results in the formation of the diethylammonium phosphate salt.

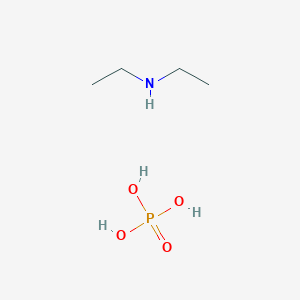

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound in a laboratory setting.

Materials:

-

Diethylamine (≥99.5%)

-

Orthophosphoric acid (85% in water)

-

Anhydrous diethyl ether or ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a suitable solvent like anhydrous diethyl ether or ethanol. The choice of solvent will influence the precipitation of the final product. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.

-

Addition of Phosphoric Acid: Slowly add an equimolar amount of 85% orthophosphoric acid to the stirred diethylamine solution using a dropping funnel. The slow addition is crucial to manage the heat generated during the reaction.

-

Precipitation and Crystallization: Upon addition of phosphoric acid, this compound will precipitate out of the solution, especially if a non-polar solvent like diethyl ether is used. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction and crystallization.

-

Isolation of the Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent. The final product should be a white to off-white crystalline powder.[3]

-

Storage: Store the hygroscopic product in a tightly sealed container in a refrigerator under an inert atmosphere.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₄NO₄P | [1][2][4] |

| Molecular Weight | 171.13 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 153-156 °C | [1][3] |

| Purity (by titration) | ≥98% | [4][5] |

| Solubility | Soluble in DMSO, Methanol, Water | [3] |

| Storage Conditions | Hygroscopic, store in a refrigerator under inert atmosphere | [3][4] |

Characterization Methods

A variety of analytical techniques can be employed to characterize this compound and confirm its identity, purity, and structure.

Characterization Workflow

Caption: General workflow for the characterization of synthesized this compound.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is used to identify the protons in the diethylammonium cation. Expected signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, along with a broad signal for the amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence of the phosphate group and will show a characteristic signal.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Spectra for this compound are available in public databases for reference.[6]

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include N-H stretching and bending vibrations from the diethylammonium cation, P-O and P=O stretching vibrations from the phosphate anion, and C-H stretching and bending vibrations from the ethyl groups.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the dry this compound powder directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for amine salts and phosphates.

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of this compound and for quantitative analysis.

Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent would be suitable.

Experimental Protocol (Conceptual HILIC Method):

-

Column: HILIC column (e.g., silica-based with a polar stationary phase).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer). Diethylamine itself can be used as a mobile phase modifier to improve peak shape.[7]

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Direct analysis of the salt by GC is challenging due to its low volatility. Derivatization is typically required to convert the non-volatile this compound into a more volatile derivative suitable for GC analysis.

Experimental Protocol (Conceptual with Derivatization):

-

Derivatization: React the this compound sample with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to form a volatile ester of the phosphate and a derivative of the amine.[8]

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Optimized for the volatility of the derivatives.

-

Detection: Mass Spectrometry (MS) for identification and quantification.

-

Ion chromatography is an excellent method for the simultaneous or separate determination of the diethylammonium cation and the phosphate anion.[9][10]

Experimental Protocol (Conceptual):

-

Cation Analysis:

-

Column: A cation-exchange column.

-

Eluent: An acidic solution (e.g., methanesulfonic acid).

-

Detection: Suppressed conductivity detection.

-

-

Anion Analysis:

-

Column: An anion-exchange column.

-

Eluent: A basic solution (e.g., sodium hydroxide or carbonate/bicarbonate buffer).

-

Detection: Suppressed conductivity detection.

-

Titration

Acid-base titration can be used to determine the purity of the synthesized this compound.

Experimental Protocol (Conceptual):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter to monitor the equivalence points. The titration curve will show equivalence points corresponding to the neutralization of the diethylammonium cation and the protons of the dihydrogen phosphate anion.

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound. TGA would provide information on the temperature at which the compound starts to decompose, while DSC can be used to accurately determine the melting point and other thermal transitions.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is a straightforward acid-base reaction, and the resulting product can be thoroughly characterized using a combination of spectroscopic, chromatographic, and other analytical techniques. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. This compound | 68109-72-8 [chemicalbook.com]

- 2. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemscene.com [chemscene.com]

- 5. 68109-72-8 CAS | this compound | Nucleosides, Nucleotides & DNA | Article No. 3321H [lobachemie.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 二乙胺 suitable for chromatography | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Diethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of diethylamine phosphate. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, this paper presents a detailed analysis of the structurally analogous compound, ammonium dihydrogen phosphate (ADP), as a representative model. The guide outlines detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and discusses the critical role of hydrogen bonding in the crystal lattice.

Introduction

This compound, also known as diethylammonium dihydrogen phosphate, is an organic salt with potential applications in various fields, including as a component in the synthesis of ferroelectric and piezoelectric materials. Understanding its crystal structure is paramount for elucidating its physicochemical properties and for the rational design of new materials. The arrangement of the diethylammonium cations and dihydrogen phosphate anions, particularly the intricate network of hydrogen bonds, dictates the material's stability, solubility, and ultimately its functional properties.

Data Presentation: A Case Study of Ammonium Dihydrogen Phosphate (ADP)

The following tables summarize the crystallographic data for ammonium dihydrogen phosphate (ADP), which serves as a model to infer the potential structural characteristics of this compound.

Table 1: Crystal Data and Structure Refinement for Ammonium Dihydrogen Phosphate (ADP) [3][4]

| Parameter | Value |

| Chemical Formula | NH₄H₂PO₄ |

| Formula Weight | 115.03 g/mol |

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 7.479, 7.479 |

| c (Å) | 7.516 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 420.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.816 |

| Temperature (K) | Room Temperature |

Table 2: Selected Bond Lengths and Angles for Ammonium Dihydrogen Phosphate (ADP) [3]

| Bond/Angle | Length (Å) / Angle (°) |

| P-O | 1.537 |

| O-H | 1.05 |

| N-H | 1.03 |

| O-P-O | 109.47 |

| H-O-P | 109.5 |

| H-N-H | 109.5 |

Table 3: Hydrogen Bond Geometry in Ammonium Dihydrogen Phosphate (ADP) [2][3]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | 1.05 | 1.48 | 2.53 | 175.0 |

| N-H···O | 1.03 | 1.84 | 2.87 | 174.0 |

Experimental Protocols

This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an organic ammonium phosphate salt like this compound.

A common method for the synthesis of diethylammonium dihydrogen phosphate involves the acid-base neutralization reaction between diethylamine and phosphoric acid.[5]

-

Reaction Setup: In a fume hood, a stoichiometric amount of diethylamine is slowly added to a stirred aqueous solution of orthophosphoric acid (H₃PO₄) in a beaker. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

-

Molar Ratio: A 1:1 molar ratio of diethylamine to phosphoric acid is typically used to favor the formation of the dihydrogen phosphate salt.

-

pH Adjustment: The pH of the resulting solution can be monitored and adjusted to be distinctly acidic to ensure the formation of the H₂PO₄⁻ anion.[6]

-

Initial Purification: The solution may be treated with activated charcoal to remove any colored impurities, followed by filtration.

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. The slow evaporation method is a widely used technique.[1][7]

-

Solution Preparation: A saturated or slightly supersaturated solution of the synthesized this compound is prepared in a suitable solvent, typically deionized water or a water-ethanol mixture.

-

Evaporation: The solution is placed in a clean vessel (e.g., a beaker or crystallizing dish) and covered with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the solution.

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8]

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[9]

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms are then determined using direct methods or Patterson methods. The structural model is subsequently refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[8]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental workflow and the structural relationships within the crystal lattice.

Conclusion

While the precise crystal structure of this compound remains to be fully elucidated and published, this guide provides a robust framework for its investigation. By employing the detailed synthesis, crystallization, and single-crystal X-ray diffraction protocols outlined herein, researchers can obtain the necessary high-quality data for a complete structural analysis. The study of ammonium dihydrogen phosphate serves as an excellent model, highlighting the expected key structural features, particularly the extensive hydrogen-bonding network that will undoubtedly be a defining characteristic of this compound's crystal structure. Future work should focus on obtaining and publishing the specific crystallographic data for this compound to further our understanding of this and related organic phosphate materials.

References

- 1. ias.ac.in [ias.ac.in]

- 2. ias.ac.in [ias.ac.in]

- 3. Crystal Structure of Ammonium Dihydrogen Phosphate [jstage.jst.go.jp]

- 4. ijera.com [ijera.com]

- 5. Ammonium dihydrophosphate - Crystal growing [en.crystalls.info]

- 6. Page loading... [wap.guidechem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Diethylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is a chemical compound with the formula (CH₃CH₂)₂NH₂⁺H₂PO₄⁻. It is the salt formed from the neutralization of diethylamine, a secondary amine, with phosphoric acid. This compound serves as a valuable auxiliary reagent in various chemical applications, notably in the research and development of ferroelectric and piezoelectric materials.[1][2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, including detailed experimental protocols and data analysis for its synthesis, purification, and characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and analysis in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 68109-72-8 | [2][4][5] |

| Molecular Formula | C₄H₁₄NO₄P | [2][5] |

| Molecular Weight | 171.13 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder, chunks, or flakes | [6] |

| Melting Point | 153-156 °C (lit.) | [4][5] |

| Boiling Point | 330 °C | [5] |

| Solubility | Soluble in water, DMSO, and Methanol. | [5] |

| Stability | Hygroscopic | [5] |

Table 2: Safety and Handling

| Property | Value | Reference(s) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [7] |

| Storage | Hygroscopic, Refrigerator, under inert atmosphere. | [5] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid.

Reaction: (CH₃CH₂)₂NH + H₃PO₄ → (CH₃CH₂)₂NH₂⁺H₂PO₄⁻

Materials:

-

Diethylamine ((CH₃CH₂)₂NH)

-

Phosphoric acid (H₃PO₄, 85% aqueous solution)

-

Anhydrous ethanol

-

Diethyl ether

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a round bottom flask, dissolve a known molar amount of diethylamine in anhydrous ethanol.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of 85% phosphoric acid dropwise from a dropping funnel while continuously stirring the solution.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

The this compound salt will precipitate out of the solution. If precipitation is slow, the solution can be further cooled or a small amount of diethyl ether can be added to reduce the solubility of the salt.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a desiccator under vacuum.

Purification by Recrystallization

Further purification of the synthesized this compound can be achieved by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Hot plate

-

Erlenmeyer flasks

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture. The optimal solvent ratio may need to be determined empirically.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.

-

Collect the recrystallized product by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Assay by Acid-Base Titration

The purity of the synthesized this compound can be determined by acid-base titration. As it is the salt of a weak base and a strong acid, it can be titrated with a standardized strong base.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Buret

-

Erlenmeyer flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water in an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Titrate the this compound solution with the NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.

-

Record the final volume of the NaOH solution.

-

Calculate the purity of the this compound based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Spectral Data and Analysis

Spectroscopic techniques are crucial for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups and the ammonium proton. The ethyl group protons will appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The ammonium proton (NH₂⁺) signal may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two non-equivalent carbons of the ethyl group (methyl and methylene carbons).

-

³¹P NMR: The phosphorus NMR spectrum will show a single resonance, characteristic of a phosphate group. The chemical shift will be indicative of the specific phosphate species.

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the diethylammonium cation.

-

C-H stretching: Sharp peaks in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.

-

N-H bending: A band around 1600-1500 cm⁻¹ from the bending vibration of the N-H bond.

-

P-O stretching: Strong and broad absorption bands in the 1100-900 cm⁻¹ region, characteristic of the phosphate anion.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum of this compound is expected to show:

-

P-O symmetric stretching: A strong, sharp peak around 950-1000 cm⁻¹, which is characteristic of the symmetric stretching of the P-O bonds in the phosphate anion.[8][9]

-

C-N stretching: Bands corresponding to the stretching of the carbon-nitrogen bonds.

-

C-C stretching: Signals from the carbon-carbon backbone of the ethyl groups.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and phase transitions of this compound.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound (around 153-156 °C).[4][5] The shape and enthalpy of this peak can provide information about the purity and crystallinity of the sample.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal decomposition temperature of this compound. The TGA curve would show the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the subsequent steps involved.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available to suggest that this compound is involved in any biological signaling pathways or possesses any significant biological activity. Its primary application is as a chemical reagent in materials science.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The summarized data in tabular format, along with the outlined experimental protocols for its synthesis, purification, and analysis, serves as a valuable resource for researchers and scientists. The inclusion of expected spectral and thermal analysis data further aids in the characterization of this compound. While its biological activity is not established, its utility as a chemical reagent, particularly in the field of materials science, is well-documented.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 3. This compound | 68109-72-8 [chemicalbook.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound CAS#: 68109-72-8 [m.chemicalbook.com]

- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 9. metrohm.com [metrohm.com]

Technical Guide: Solubility of Diethylamine Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diethylamine phosphate in various organic solvents. While specific quantitative public-domain data is limited, this document outlines the known qualitative solubility and furnishes a detailed, standardized experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary framework to assess the solubility of this compound for applications in synthesis, formulation, and materials science. The document includes a template for data presentation and a visual representation of the experimental workflow.

Introduction

This compound (CAS RN: 68109-72-8), also known as diethylammonium dihydrogen phosphate, is a salt formed from the reaction of diethylamine and phosphoric acid.[1][2] With a molecular formula of C₄H₁₄NO₄P and a molecular weight of 171.13 g/mol , it exists as a white crystalline solid with a melting point of 153-156°C.[1][2][3][4] This compound finds application in various chemical syntheses and as an auxiliary material in the research of ferroelectric and piezoelectric materials.[2]

The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, its bioavailability in pharmaceutical formulations, and its processing characteristics in materials science. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective application.

This guide addresses the current knowledge on the solubility of this compound and provides a robust experimental methodology for its quantitative determination.

Qualitative Solubility

Publicly available data on the solubility of this compound is primarily qualitative. It is reported to be soluble in the following solvents:

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal equilibrium method, a standard and reliable technique for determining the solubility of a crystalline solid in an organic solvent.

3.1. Materials and Equipment

-

This compound (purity ≥99%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1°C)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system if the analyte is volatile after derivatization.

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids. The filtration step should be performed quickly to minimize any temperature-induced precipitation.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Quantitative Analysis (e.g., by HPLC):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

3.3. Data Calculation

The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

-

From Gravimetric Analysis:

-

S ( g/100 mL) = (mass of residue / volume of supernatant) × 100

-

-

From Quantitative Analysis:

-

S (mol/L) = Concentration from analysis (mol/L) × Dilution factor

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. The following table is a template for presenting such data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.7 | Value A | Value X |

| Ethanol | 24.5 | Value B | Value Y |

| Acetone | 20.7 | Value C | Value Z |

| Dichloromethane | 9.1 | Value D | Value W |

| Ethyl Acetate | 6.0 | Value E | Value V |

| Toluene | 2.4 | Value F | Value U |

| Hexane | 1.9 | Value G | Value T |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Discussion and Considerations

The solubility of amine salts like this compound in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the diethylammonium cation and the phosphate anion, which is expected to facilitate solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments and can solvate the ions, though the interactions might be different compared to protic solvents. The high solubility in DMSO is indicative of its strong solvating power for salts.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of an ionic salt like this compound is expected to be very low in nonpolar solvents due to the large difference in polarity and the inability of these solvents to effectively solvate the ions.

For drug development professionals, understanding the solubility in a range of solvents is critical for selecting appropriate systems for synthesis, purification (e.g., crystallization), and the preparation of formulations. The provided experimental protocol offers a standardized approach to generate the necessary data for these applications.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Diethylamine Phosphate

Executive Summary

Diethylamine phosphate, an amine phosphate salt, is anticipated to exhibit a multi-stage thermal decomposition process. The initial decomposition is likely to involve the loss of the diethylamine moiety and the condensation of the phosphate groups. At lower temperatures, endothermic processes corresponding to melting and initial decomposition are expected, while at higher temperatures, exothermic events may occur due to the decomposition of the organic component and the formation of more stable inorganic phosphate structures. This guide provides a detailed overview of the probable thermal decomposition pathways, predicted quantitative data based on similar compounds, and comprehensive experimental protocols for the analysis of this compound's thermal behavior.

Data Presentation

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the analysis of similar amine phosphate compounds.

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Technique | Predicted Mass Loss (%) | Description |

| Melting | 150 - 160 | DSC | 0 | Endothermic event corresponding to the melting point of this compound. |

| Initial Decomposition | 180 - 250 | TGA/DSC | 30 - 40 | Endothermic decomposition involving the loss of diethylamine and initial condensation of phosphate groups to form pyrophosphates. |

| Secondary Decomposition | 250 - 400 | TGA/DSC | 10 - 20 | Further condensation of pyrophosphates to polyphosphates and decomposition of organic residues. This stage may show exothermic behavior. |

| Final Decomposition | > 400 | TGA/DSC | 5 - 10 | Formation of a stable polyphosphoric acid or inorganic phosphate residue. |

Table 2: Predicted Decomposition Products of this compound

| Temperature Range (°C) | Gaseous Products | Condensed Phase Products |

| 180 - 250 | Diethylamine, Water | Diethylammonium pyrophosphate, Pyrophosphoric acid |

| 250 - 400 | Ammonia, Water, Volatile organic amines | Polyphosphoric acid, Charred organic residue |

| > 400 | Water, Carbon Dioxide, Nitrogen Oxides | Inorganic phosphate residue (e.g., P₂O₅) |

Experimental Protocols

Detailed methodologies for the key experiments to characterize the thermal decomposition of this compound are provided below.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss of this compound upon heating.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.[1]

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+).

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the heat flow to identify endothermic (melting, decomposition) and exothermic (crystallization, some decomposition processes) events.

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products evolved during the thermal decomposition of this compound.[2][3][4][5]

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer, Agilent GC/MSD).

-

Procedure:

-

Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.

-

Pyrolyze the sample at a series of specific temperatures (e.g., 200 °C, 300 °C, 400 °C) to analyze the products at different decomposition stages.

-

The volatile pyrolysis products are separated by the GC column (e.g., a non-polar or medium-polarity column).

-

The separated compounds are then identified by the mass spectrometer based on their mass spectra and comparison with spectral libraries.

-

Mandatory Visualizations

Diagram 1: Predicted Thermal Decomposition Pathway of this compound

Caption: Predicted multi-stage thermal decomposition of this compound.

Diagram 2: Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Diagram 3: Logical Relationships of Decomposition Products

References

- 1. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]

- 2. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. pstc.org [pstc.org]

Spectroscopic Analysis of Diethylamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate, a salt formed from the reaction of diethylamine and phosphoric acid, is a compound with applications in various chemical and pharmaceutical contexts. A thorough understanding of its structural and vibrational properties is essential for its characterization, quality control, and formulation development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The guide is intended to serve as a core resource for researchers and professionals involved in the analysis and application of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A ¹H NMR spectrum of this compound in D₂O shows two main signals corresponding to the ethyl groups of the diethylammonium cation.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.068[1] | Quartet | 4H | -CH₂- |

| 1.280[1] | Triplet | 6H | -CH₃ |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~40-50 | -CH₂- |

| ~10-20 | -CH₃ |

³¹P NMR Data

The ³¹P NMR spectrum of this compound is expected to show a single resonance for the phosphate anion. The chemical shift can be influenced by the solvent and pH. In aqueous solutions, the chemical shift of inorganic phosphate is pH-dependent.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~0-5 | PO₄³⁻ |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is a composite of the vibrational modes of the diethylammonium cation and the phosphate anion. SpectraBase indicates the availability of FTIR data for this compound.[3][4] Key expected vibrational frequencies are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3300 | Strong, Broad | N-H stretching (from R₂NH₂⁺) |

| ~2850-2980 | Medium-Strong | C-H stretching (alkyl) |

| ~1600-1650 | Medium | N-H bending |

| ~1450-1480 | Medium | C-H bending (CH₂) |

| ~1370-1390 | Medium | C-H bending (CH₃) |

| ~1000-1100 | Strong, Broad | P-O stretching (phosphate) |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. SpectraBase indicates the availability of Raman spectral data for this compound.[4] The phosphate ion, in particular, exhibits a strong and characteristic Raman signal.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~2850-2980 | Strong | C-H stretching (alkyl) |

| ~1440-1480 | Medium | C-H bending (CH₂) |

| ~930-980 | Very Strong | P-O symmetric stretching (phosphate) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available in the public domain. However, based on standard laboratory practices, the following general methodologies can be outlined.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) for ¹H and ³¹P NMR, or deuterated chloroform (CDCl₃) for ¹³C NMR if solubility permits. A typical concentration for ¹H NMR is 5-10 mg/mL.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

³¹P NMR Acquisition: A proton-decoupled pulse sequence is commonly used. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[5][6]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: Solid samples can be analyzed directly by placing them in a suitable holder in the path of the laser beam. For solutions, a cuvette or a capillary tube can be used.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound and outlined the general experimental protocols for their acquisition. While ¹H NMR data is quantitatively available, further experimental work is required to obtain detailed peak lists for ¹³C NMR, ³¹P NMR, IR, and Raman spectroscopy. The provided information and the general workflow serve as a valuable starting point for researchers and professionals in the fields of chemistry and drug development for the characterization and analysis of this compound. The combination of these spectroscopic techniques provides a powerful toolkit for elucidating the molecular structure and vibrational properties of this compound.

References

- 1. This compound(60159-97-9) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for Diethylamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of diethylamine phosphate (DEAP). DEAP is a compound of interest in materials science and potentially in pharmaceutical applications due to its proton donor-acceptor characteristics. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its behavior and designing new applications. This document outlines the theoretical framework, computational methodologies, and expected outcomes of a thorough quantum chemical analysis of DEAP, supplemented with proposed experimental protocols for validation. The data presented herein is illustrative, based on typical results for similar organophosphate compounds, and serves as a template for a comprehensive study.

Introduction

This compound [(CH₃CH₂)₂NH₂]⁺[H₂PO₄]⁻ is an organic-inorganic hybrid salt formed from the proton transfer between phosphoric acid and diethylamine. The resulting structure is stabilized by a network of hydrogen bonds, which are fundamental to its chemical and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the intricacies of its molecular structure, vibrational modes, and electronic characteristics. Such studies provide insights that are often difficult to obtain through experimental methods alone and are invaluable for understanding intermolecular interactions and chemical reactivity.[1][2] This guide details the theoretical and experimental protocols for a comprehensive analysis of DEAP.

Computational Methodology

The theoretical investigation of this compound would be conducted using Gaussian suite of programs or similar quantum chemistry software. The methodology involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Geometry Optimization

The initial molecular structure of the diethylammonium cation and the dihydrogen phosphate anion would be constructed. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[1][2] The convergence criteria would be set to the default values, ensuring that a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable point on the potential energy surface.[1]

Vibrational Analysis

Following geometry optimization, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated vibrational spectra (Infrared and Raman) are crucial for the interpretation of experimentally obtained spectra. Theoretical wavenumbers are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical model. A detailed assignment of the vibrational modes can be achieved through visualization of the normal modes and analysis of the potential energy distribution (PED).

Electronic Properties Analysis

The electronic properties of DEAP are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are important for understanding the chemical reactivity and kinetic stability of the molecule.[3][4] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) provides information about the charge transfer interactions occurring within the molecule.[5] Additionally, a Natural Bond Orbital (NBO) analysis can be performed to study the intramolecular charge transfer, hyperconjugative interactions, and to determine the atomic charges.[6] The Molecular Electrostatic Potential (MEP) surface would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1]

Experimental Protocols

To validate the theoretical calculations, the following experimental techniques are proposed.

Synthesis of this compound

This compound can be synthesized by the slow addition of an equimolar amount of phosphoric acid (H₃PO₄) to a solution of diethylamine ((CH₃CH₂)₂NH) in a suitable solvent like ethanol, under constant stirring. The resulting precipitate would be filtered, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectra of the synthesized DEAP powder would be recorded at room temperature. The FT-IR spectrum can be obtained using a spectrometer equipped with a KBr pellet sample holder, in the range of 4000-400 cm⁻¹. The FT-Raman spectrum can be recorded using a Nd:YAG laser source with an excitation wavelength of 1064 nm in the same spectral range.

-

UV-Vis Spectroscopy: The electronic absorption spectrum of DEAP dissolved in a suitable solvent (e.g., water or ethanol) would be recorded using a double-beam UV-Vis spectrophotometer in the 200-800 nm range. This spectrum can be used to experimentally determine the HOMO-LUMO energy gap.

Expected Results and Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations and experimental validation. The values presented are illustrative and based on typical findings for similar organophosphate compounds.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Diethylammonium | N-H | 1.025 | H-N-H | 108.5 |

| N-C | 1.489 | H-N-C | 110.2 | |

| C-C | 1.534 | N-C-C | 112.1 | |

| C-H | 1.095 | C-C-H | 110.7 | |

| Dihydrogen Phosphate | P=O | 1.485 | O=P-OH | 115.3 |

| P-OH | 1.578 | HO-P-OH | 105.7 |

Table 2: Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3465 | O-H stretching in H₂PO₄⁻ |

| ν(N-H) | 3210 | 3225 | N-H stretching in (CH₃CH₂)₂NH₂⁺ |

| νas(CH₂) | 2985 | 2990 | Asymmetric CH₂ stretching |

| νs(CH₂) | 2940 | 2945 | Symmetric CH₂ stretching |

| δ(NH₂) | 1620 | 1625 | NH₂ scissoring |

| νas(PO₂) | 1150 | 1158 | Asymmetric PO₂ stretching |

| νs(PO₂) | 1080 | 1085 | Symmetric PO₂ stretching |

| ν(C-N) | 995 | 1000 | C-N stretching |

Table 3: Electronic Properties

| Parameter | Value |

| EHOMO | -6.8 eV |

| ELUMO | -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 0.5 eV |

| Hardness (η) | 3.15 eV |

| Softness (S) | 0.317 eV⁻¹ |

| Electronegativity (χ) | 3.65 eV |

| Chemical Potential (μ) | -3.65 eV |

| Electrophilicity Index (ω) | 2.11 eV |

Visualizations

Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for the computational and experimental analysis of this compound.

Caption: Workflow for the analysis of this compound.

Signaling Pathway Analogy: Proton Transfer and Salt Formation

While not a biological signaling pathway, the formation of this compound can be represented as a chemical interaction pathway.

Caption: Proton transfer in this compound formation.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. The combination of DFT calculations and experimental spectroscopic methods provides a powerful framework for a detailed understanding of its molecular structure, vibrational properties, and electronic behavior. The insights gained from such a study are essential for the rational design of new materials and for exploring the potential applications of this compound in various scientific and industrial fields, including drug development. The methodologies and expected data presented here serve as a robust template for researchers embarking on the characterization of this and similar organophosphate compounds.

References

- 1. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

Comprehensive literature review on diethylamine phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of diethylamine phosphate (DEAP). It covers the fundamental chemical and physical properties, detailed synthesis methodologies, and diverse applications of this compound. Special emphasis is placed on its emerging roles in materials science, corrosion inhibition, and its potential, though not yet fully explored, applications in the pharmaceutical industry. This document consolidates quantitative data into accessible tables, provides detailed experimental protocols, and utilizes visualizations to illustrate key processes and relationships, serving as an in-depth resource for researchers and professionals in chemistry and drug development.

Introduction

This compound, the salt formed from the neutralization of diethylamine and phosphoric acid, is a compound with a growing profile in various scientific and industrial sectors. While its primary applications have traditionally been in materials science and as a reagent in organic synthesis, its potential in other fields is an area of active investigation. This guide aims to provide a thorough technical overview of this compound, consolidating available information on its synthesis, properties, and applications to facilitate further research and development.

Chemical and Physical Properties

This compound is a white crystalline solid that is hygroscopic. It is soluble in water, methanol, and DMSO.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Diethylammonium dihydrogen phosphate, N-ethylethanamine;phosphoric acid | [1][2] |

| CAS Number | 68109-72-8 | [3] |

| Molecular Formula | C₄H₁₄NO₄P | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 153-156 °C | [1] |

| Boiling Point | 330 °C | [1] |

| Solubility | Soluble in water, DMSO, Methanol | [1] |

| Stability | Hygroscopic | [1] |

| Topological Polar Surface Area | 89.8 Ų | [4] |

| LogP | -0.3128 | [4] |

Synthesis and Characterization

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its preparation is based on a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid.[5][6]

Experimental Protocol: General Synthesis of an Amine Phosphate Salt

This protocol is a generalized procedure for the synthesis of an amine phosphate salt and can be adapted for this compound.

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath to control the exothermic reaction.

-

Reagents: Diethylamine is placed in the reaction flask. Phosphoric acid is charged into the dropping funnel. The molar ratio of diethylamine to phosphoric acid can be varied to obtain the desired phosphate salt (mono-, di-, or tri-basic). For diethylammonium dihydrogen phosphate, a 1:1 molar ratio is typically used.

-

Reaction: The phosphoric acid is added dropwise to the stirred diethylamine solution while maintaining a low temperature (e.g., 0-10 °C) to manage the exotherm.

-

Isolation: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure to induce crystallization.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization

The structural elucidation of this compound is primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the diethylammonium cation.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the diethylammonium cation.[7]

-

³¹P NMR: The phosphorus-31 NMR spectrum is characteristic of the phosphate anion.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present, including N-H stretches of the ammonium group, C-H stretches of the ethyl groups, and P-O stretches of the phosphate group.[8]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the diethylammonium cation and to study the fragmentation patterns of the molecule.[4]

Applications

Materials Science: Zeolite Synthesis

Diethylamine has been utilized as a structure-directing agent (SDA), or template, in the hydrothermal synthesis of zeolites and silicoaluminophosphate (SAPO) molecular sieves, such as SAPO-34.[9][10][11] The diethylammonium cation, formed in the synthesis gel, influences the framework structure of the resulting microporous material. The size and shape of the organic cation direct the formation of specific pore architectures.

Experimental Protocol: Hydrothermal Synthesis of SAPO-34 using Diethylamine

This protocol is a generalized representation of the synthesis of SAPO-34 using diethylamine as a template. Specific reactant ratios and synthesis conditions can be found in the cited literature.[9][11]

-

Gel Preparation: A hydrogel is prepared by mixing sources of aluminum (e.g., pseudoboehmite), silicon (e.g., silica sol), and phosphorus (e.g., phosphoric acid) in deionized water.

-

Template Addition: Diethylamine is added to the gel as the structure-directing agent.

-

Hydrothermal Synthesis: The resulting gel is transferred to a Teflon-lined stainless-steel autoclave and heated under autogenous pressure at a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 24-48 hours).

-

Product Recovery: After cooling, the solid product is recovered by filtration, washed with deionized water, and dried.

-

Calcination: The as-synthesized material is calcined in air at a high temperature (e.g., 550-600 °C) to remove the organic template, yielding the porous SAPO-34 framework.

Corrosion Inhibition

Amine phosphates are a class of compounds known for their corrosion-inhibiting properties, particularly for steel in acidic or chloride-containing environments.[6][12][13][14][15] The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that hinders the corrosion process. The amine group can adsorb onto the metal surface, while the phosphate group can react with metal ions to form a passive layer.[14][15]

Potential Pharmaceutical Applications

The role of this compound in drug development is not well-documented. However, its constituent parts, diethylamine and phosphate, are relevant in pharmaceutical sciences. Diethylamine is a common intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] Phosphate salts are frequently used to improve the solubility and bioavailability of drugs.[17]

Co-crystals: Pharmaceutical co-crystals are multi-component crystals of an API and a co-former. This compound could potentially act as a co-former in the development of pharmaceutical co-crystals, modifying the physicochemical properties of an API.[18][19][20]

Buffering Agent: Phosphate buffers are widely used in parenteral and other pharmaceutical formulations to maintain a stable pH.[17] While not a standard buffer, this compound could theoretically be used to create a buffer system in a specific pH range.

It is important to note that the toxicological profile of this compound would need to be thoroughly evaluated before any pharmaceutical application could be considered.

Toxicology and Safety

The toxicological data specifically for this compound is limited. However, information is available for its components.

Diethylamine: Diethylamine is a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation can cause respiratory irritation.[5]

Phosphates: Inorganic phosphates are generally considered to have low toxicity.[21][22] However, high doses can lead to metabolic disturbances.[21]

This compound: The available safety data sheets (SDS) for this compound indicate that it is a skin and eye irritant.[14]

Conclusion

This compound is a versatile compound with established applications in materials synthesis and potential for use in corrosion inhibition. While its role in drug development is currently speculative, the functionalities of its constituent ions suggest plausible, yet unexplored, avenues in pharmaceutical formulation, such as in the formation of co-crystals. Further research is warranted to fully elucidate the performance of this compound in these and other potential applications. A thorough toxicological evaluation is a prerequisite for any application involving biological systems. This guide provides a foundational understanding of this compound to support and inspire future research endeavors.

References

- 1. This compound | 68109-72-8 [chemicalbook.com]

- 2. Ethanamine, N-ethyl-, phosphate (1:1) | C4H14NO4P | CID 176222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. Amines, Phosphines, and Pyridines | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. What are Amine Phosphate Salts?|Resources|UNPChemicals [unpchemicals.com]

- 7. This compound(60159-97-9) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and catalytic properties of SAPO-34 synthesized using diethylamine as a template | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Ammonium Phosphate as Inhibitor to Mitigate the Corrosion of Steel Rebar in Chloride Contaminated Concrete Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Corrosion Inhibition Mechanism of Steel Reinforcements in Mortar Using Soluble Phosphates: A Critical Review [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 19. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]